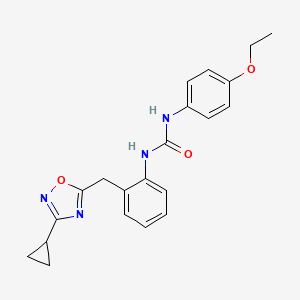
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea is a synthetic compound featuring a unique structural framework that includes an oxadiazole ring, cyclopropyl group, and various aromatic components. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The molecular formula of the compound is C19H21N3O2, with a molecular weight of approximately 323.4 g/mol. The presence of the oxadiazole moiety is significant as compounds containing this structure often exhibit diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of oxadiazole, including the compound , display a range of biological activities such as:
- Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some oxadiazole derivatives have shown effectiveness against bacterial and fungal pathogens.
Anticancer Activity
The anticancer properties of this compound were evaluated in vitro against several cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 (colon cancer) | 0.78 | Cell cycle arrest at G1 phase |
| U937 (leukemia) | 0.19 | Increased p53 expression leading to apoptosis |
Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line, the compound was found to significantly increase caspase-3/7 activity, suggesting a robust apoptotic effect. Flow cytometry analysis indicated that treatment with the compound resulted in cell cycle arrest and increased levels of pro-apoptotic factors.
Antimicrobial Activity
The antimicrobial efficacy of similar oxadiazole derivatives has been documented, with some exhibiting moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds are presented in Table 2.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The biological activity of this compound can be attributed to its structural features that allow for interactions with biological targets:
- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective modulator at various receptors, similar to other oxadiazole derivatives which have shown agonistic or antagonistic properties at muscarinic receptors .
- Cell Cycle Modulation : The ability to induce cell cycle arrest indicates potential for targeting specific phases in cancer treatment.
属性
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-27-17-11-9-16(10-12-17)22-21(26)23-18-6-4-3-5-15(18)13-19-24-20(25-28-19)14-7-8-14/h3-6,9-12,14H,2,7-8,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNKUJHKUGYFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














